2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid

Description

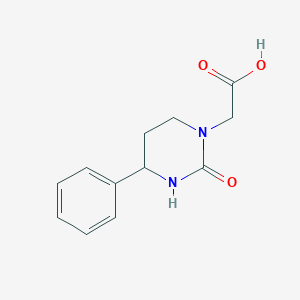

2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid (CAS: 1785450-15-8) is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.26 g/mol . Its structure features a 1,3-diazinan-2-one core substituted with a phenyl group at the 4-position and an acetic acid moiety at the 1-position.

Properties

IUPAC Name |

2-(2-oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)8-14-7-6-10(13-12(14)17)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTDMRNGVBHDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1C2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a diazinane derivative with a phenyl-substituted acetic acid . The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid has diverse applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid (CAS: 1240527-48-3)

- Molecular Formula : C₉H₁₁N₃O₃S

- Molecular Weight : 241.26 g/mol .

- Key Differences : Replaces the phenyl group with a thiazole ring.

- Properties : Higher density (1.5±0.1 g/cm³) and melting point (184–186°C) compared to the original compound, suggesting stronger intermolecular interactions .

(S)-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic Acid (CAS: 99333-54-7)

- Molecular Formula: C₁₁H₁₁NO₄

- Molecular Weight : 221.21 g/mol .

- Key Differences: Substitutes the 1,3-diazinan-2-one ring with an oxazolidinone ring.

- Properties : Lower molecular weight and distinct heteroatom arrangement (oxygen instead of nitrogen) may alter metabolic stability and target binding .

- Applications: Oxazolidinones are known for antimicrobial activity, suggesting divergent pharmacological pathways compared to diazinane derivatives .

2-[4-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]acetic Acid

- Molecular Formula: C₁₁H₁₁NO₄

- Molecular Weight : 221.21 g/mol .

- Key Differences: Combines an oxazolidinone ring with a phenyl-acetic acid scaffold.

LPV-Precursor Analogs (P-1 and P-2)

- P-1: (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide Activity: Non-toxic to cancer stem cells (CSCs) at therapeutic concentrations, highlighting the necessity of the dimethylphenoxyacetic acid group for antitumor effects .

- P-2: N-[(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-2-(2,6-dimethylphenoxy)acetamide Activity: Exhibits superior efficacy in reducing CSC proliferation compared to LPV, emphasizing the role of the phenoxy-acetic acid pharmacophore .

Relevance to Target Compound: The phenyl group in 2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid may mimic the phenoxy group in P-2, enhancing lipophilicity and target interaction .

Key Observations :

Biological Activity

2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid, with the chemical formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a diazinane ring structure combined with a phenyl group and an acetic acid moiety. This unique configuration contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. The compound is under investigation for its potential therapeutic properties, including anti-inflammatory and anticancer effects .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on current research findings:

Case Studies and Research Findings

- Antitumor Activity : A study investigated the effects of this compound on mouse lymphoid leukemia models. Although initial results indicated no significant antitumor effects, further modifications to the compound's structure may enhance its efficacy against different cancer types .

- Enzyme Interaction : Research has shown that this compound can inhibit specific enzymes that are crucial for cellular metabolism. This inhibition could lead to altered metabolic processes in target cells, potentially offering therapeutic benefits in metabolic disorders.

- Cytotoxic Effects : In vitro studies demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction in these cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.